Bisdiphosphoinositol tetrakisphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

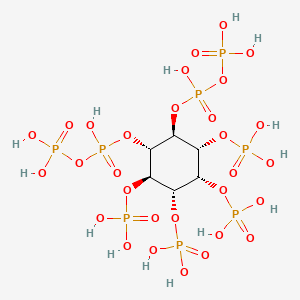

5,6-bis(diphospho)-1D-myo-inositol tetrakisphosphate is a 1D-myo-inositol bis(diphosphate) tetrakisphosphate having the two diphospho groups located at positions 5 and 6. It has a role as a Saccharomyces cerevisiae metabolite.

Aplicaciones Científicas De Investigación

Cellular Signaling Mechanisms

Bis-diphosphoinositol tetrakisphosphate is involved in several signaling pathways, particularly those related to the regulation of calcium ions and cyclic nucleotides. It has been shown to modulate the turnover of other inositol phosphates, suggesting its role as a signaling molecule that can influence various physiological responses.

Case Study: Regulation by Cyclic Nucleotides

Research indicates that the metabolism of bis-diphosphoinositol tetrakisphosphate is regulated by β2-adrenergic receptors through a cAMP-mediated pathway. In studies using DDT1 MF-2 smooth muscle cells, it was observed that stimulation with isoproterenol led to a significant decrease in cellular levels of bis-diphosphoinositol tetrakisphosphate, highlighting its role in adrenergic signaling pathways. Specifically, isoproterenol reduced levels by 25% within 5 minutes and up to 71% after 60 minutes of treatment .

Synthesis and Metabolism

The synthesis and metabolism of bis-diphosphoinositol tetrakisphosphate have been extensively studied to understand its biological functions better. Techniques such as high-performance liquid chromatography have been employed to elucidate its metabolic pathways.

Synthesis Techniques

Recent advancements have allowed for the synthesis of enantiomerically pure forms of bis-diphosphoinositol tetrakisphosphate. This synthesis involves complex chemical transformations including P-anhydride formation, which enhances the understanding of its structural and functional properties .

Role in Disease Mechanisms

Research has begun to explore the implications of bis-diphosphoinositol tetrakisphosphate in various diseases, particularly those involving dysregulation of cellular signaling pathways.

Case Study: Cancer Research

In cancer biology, bis-diphosphoinositol tetrakisphosphate has been implicated in the regulation of cell proliferation and apoptosis. Its high charge density and ability to interact with various signaling proteins suggest it could be a target for therapeutic interventions aimed at restoring normal signaling pathways disrupted in cancerous cells .

Potential Therapeutic Applications

Given its regulatory roles in cellular signaling, bis-diphosphoinositol tetrakisphosphate presents potential therapeutic applications:

- Cardiovascular Diseases : Its modulation of smooth muscle cell contraction could be leveraged for developing treatments for hypertension or other vascular disorders.

- Neurodegenerative Disorders : Understanding its role in neuronal signaling may lead to insights into therapies for diseases like Alzheimer's or Parkinson's.

Data Table: Summary of Key Research Findings

Análisis De Reacciones Químicas

1.1. Desymmetrization and Bidirectional Phosphitylation

The first enantioselective synthesis of InsP₈ was achieved using a C₂-symmetric P-amidite to desymmetrize myo-inositol derivatives . Key steps include:

-

Phosphitylation : Introduction of phosphate groups at positions 1,3,4,6 using the chiral auxiliary.

-

Bidirectional P-Anhydride Formation : A one-pot reaction combining 16 chemical transformations to install the two diphosphate groups at positions 1 and 5 (or 3 and 5 for the 3,5-(PP)₂ isomer) .

1.2. Key Reaction Conditions

The stereochemistry was confirmed via X-ray crystallography after soaking enantiomers into crystals of human diphosphoinositol pentakisphosphate kinase 2 .

2.2. Substrate Cycles and Phosphatase Activity

-

Phosphatases :

| Substrate | Enzyme | Sensitivity to F⁻ | Product |

|---|---|---|---|

| PP-InsP₅ | High-affinity phosphatase | 0.03 mM | InsP₆ + Pi |

| InsP₈ | Low-affinity phosphatase | 1.4 mM | PP-InsP₅ + Pi |

3.1. cAMP-Dependent Turnover

In DDT1 MF-2 smooth muscle cells, β₂-adrenergic receptor activation (e.g., by isoproterenol) reduces InsP₈ levels by 71% within 60 minutes . This process:

-

Requires cAMP (EC₅₀ = 14.7 μM for Bt₂cAMP) but is independent of protein kinases A/G .

-

Involves enhanced InsP₈ dephosphorylation or reduced synthesis .

3.2. Specificity of Regulation

-

Isoproterenol (1 μM) selectively decreases InsP₈ without affecting InsP₅, InsP₆, or other diphosphoinositols .

-

Bradykinin (activator of phospholipase C) has no effect on InsP₈ levels .

4.1. Kinase Structural Insights

The kinase domain of diphosphoinositol pentakisphosphate kinase 2 accommodates InsP₈ via a surface-binding mode, avoiding steric clashes from its dense phosphate groups . This interaction is critical for InsP₈’s role in cellular signaling.

Functional Implications

Propiedades

Número CAS |

208107-61-3 |

|---|---|

Fórmula molecular |

C6H20O30P8 |

Peso molecular |

820 g/mol |

Nombre IUPAC |

[(1S,2S,3R,4R,5S,6R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-3,4,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)4(32-40(16,17)18)6(34-44(27,28)36-42(22,23)24)5(3(1)31-39(13,14)15)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2+,3-,4-,5+,6+/m1/s1 |

Clave InChI |

GXPFHIDIIMSLOF-YORTWTKJSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

SMILES isomérico |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.